5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 4, a thiol (-SH) group at position 3, and a [(2-chlorobenzyl)thio]methyl substituent at position 3. Its synthesis likely involves alkylation of a triazole-3-thiol precursor with 2-chlorobenzylthio reagents under basic conditions, as inferred from analogous syntheses in the literature . The compound is cataloged under CAS 540518-43-2, with purity ≥95% .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanylmethyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3S2/c17-14-9-5-4-6-12(14)10-22-11-15-18-19-16(21)20(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBXAKHLLSUYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.
Attachment of the Chlorobenzylthio Moiety: The chlorobenzylthio group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block in organic synthesis. Its structural characteristics make it suitable for:
- Synthesis of Complex Molecules : The compound can be used to create derivatives with enhanced properties.
- Coordination Chemistry : It acts as a ligand in forming metal complexes that have potential applications in catalysis.
Biology
Research has demonstrated that this compound exhibits various biological activities:
-
Antimicrobial Activity : Studies indicate that it can inhibit the growth of several bacterial strains due to its ability to interfere with microbial enzyme activity.
Bacteria Tested Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Antifungal Properties : It shows effectiveness against fungal pathogens such as Candida species.
Fungal Strain Minimum Inhibitory Concentration (MIC) Candida albicans 32 µg/mL Aspergillus niger 64 µg/mL - Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Medicine
The therapeutic potential of this compound is under investigation for:
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Treatment : Ongoing research aims to explore its efficacy as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Cyclohexyl vs. Phenyl at Position 4 : The cyclohexyl group in the target compound and analog 6r increases steric bulk and lipophilicity compared to phenyl or methyl substituents (e.g., 4-methyl in ). This may enhance membrane penetration in antimicrobial applications .
- Chlorobenzyl vs.
- Indole Conjugation: Analog 6r incorporates an indole moiety, which introduces π-π stacking capabilities and may improve antibacterial activity compared to non-conjugated derivatives .
Physicochemical Properties
- Melting Points : The target compound’s analogs with cyclohexyl groups (e.g., 6r, 250°C) have higher melting points than phenyl-substituted derivatives (e.g., 177–178°C for compound 9d in ), indicating greater crystalline stability .
- Spectral Data : The ¹H NMR of the target compound would show cyclohexyl protons as a multiplet (1.0–2.5 ppm) and aromatic protons from the 2-chlorobenzyl group at ~7.3–7.5 ppm, similar to compound 6r .
ADME and Molecular Docking
- Lipophilicity : The cyclohexyl and chlorobenzyl groups in the target compound likely result in a higher logP compared to methyl or phenyl analogs, favoring blood-brain barrier penetration .
- Molecular Docking : Triazole-thiols with chlorobenzyl groups (e.g., 6r) show strong binding to bacterial enzyme active sites, as predicted by docking studies .
Biological Activity
Overview
5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring, a cyclohexyl group, and a chlorobenzylthio moiety, which contribute to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C16H20ClN3S
- Molecular Weight : 315.87 g/mol
- Structural Features : The presence of a thiol (-SH) group enables nucleophilic substitution reactions and redox activity, while the chlorobenzyl group allows for electrophilic aromatic substitutions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It can inhibit the growth of various bacteria and fungi by interfering with essential metabolic pathways.
Antifungal Properties
Triazole derivatives are well-known for their antifungal activity. This compound has been evaluated against several fungal strains, demonstrating effectiveness comparable to established antifungal agents. The mechanism likely involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Potential
The compound's anticancer activity has been explored in various studies. It has shown potential against several cancer cell lines, including breast and colon cancer cells. For instance, in vitro studies have reported IC50 values indicating effective cytotoxicity against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors involved in microbial growth and cancer cell proliferation. For example, it may inhibit enzymes critical for DNA replication in cancer cells or disrupt metabolic pathways in bacteria and fungi.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Chlorophenyl instead of chlorobenzyl | Antifungal activity |
| 5-(benzylthio)-4H-1,2,4-triazole-3-thiol | Benzyl thio group | Anticancer properties |
| 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 2-Chlorophenyl group | Antimicrobial activity |
This table illustrates the diversity within the triazole family and highlights the unique attributes of this compound due to its specific substituents that enhance its biological activity .
Case Studies
Several studies have focused on the biological effects of this compound:
- Antimicrobial Study : A recent study demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
- Anticancer Research : In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting effective induction of cell death mechanisms .
- Fungal Inhibition : Comparative analysis against standard antifungal agents revealed that this compound had comparable efficacy in inhibiting fungal growth in laboratory settings, making it a candidate for further development as an antifungal agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves using heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C for 1 hour. The reaction progress is monitored by TLC, followed by recrystallization in aqueous acetic acid to achieve purity >95% .
- Optimization : Adjusting molar ratios of precursors (e.g., 1:1 stoichiometry of thiol and chlorobenzyl derivatives) and solvent systems (e.g., PEG-400 for improved solubility) enhances yields. Catalytic efficiency can be tested by varying pH (8–12.5) and catalyst loading (5–15 wt%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Characterization Techniques :
- ¹H NMR : Identify thiol (-SH) protons (δ ~12.7 ppm) and aromatic protons from the 2-chlorobenzyl group (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Detect S-H stretching (2500–2600 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₂₀ClN₃S₂) with <0.3% deviation from theoretical values .
Q. What are the best practices for resolving contradictory spectral data during structural confirmation?
- Cross-Validation : Combine ¹H NMR, ¹³C NMR, and LC-MS to resolve ambiguities. For example, tautomeric forms (thiol vs. thione) can be distinguished via temperature-dependent NMR studies in DMSO-d₆ .
- Control Experiments : Synthesize derivatives (e.g., alkylated analogs) to isolate specific spectral signals. Compare with literature data for analogous triazole-thiol compounds .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate docking poses with MD simulations (100 ns) and compare binding affinities to reference drugs (e.g., diclofenac) .
- ADME Prediction : Tools like SwissADME assess bioavailability (%F >30), BBB permeability, and CYP450 inhibition. Prioritize derivatives with LogP <5 and ≤2 violations of Lipinski’s rules .
Q. What experimental models are suitable for evaluating antinociceptive or anti-inflammatory activity?
- In Vivo Models :
- Acetic Acid-Induced Writhing Test : Administer 10–50 mg/kg (IP) and measure writhing episodes over 20 minutes. Compare to NSAIDs (e.g., indomethacin) .
- Formalin Test : Assess phase I (0–5 min) and phase II (15–30 min) pain responses. Dose-dependent inhibition >40% indicates efficacy .
Q. How does solvent polarity influence tautomeric equilibrium between thiol and thione forms?
- NMR Solvent Screening : In polar solvents (D₂O/DMSO), the thiol tautomer dominates (δ ~12.7 ppm for -SH). In non-polar solvents (CDCl₃), thione forms (C=S) may appear as downfield signals (δ ~160–170 ppm in ¹³C NMR) .
- Theoretical Calculations : Use DFT (B3LYP/6-311+G**) to calculate tautomer stability. ΔG <2 kcal/mol suggests equilibrium coexistence .
Q. How to address discrepancies between theoretical and experimental biological activity data?
- Dose-Response Refinement : Test multiple concentrations (1–100 µM) in enzyme assays (e.g., COX-2 inhibition). Adjust IC₅₀ calculations using nonlinear regression .
- Metabolite Analysis : Incubate compounds with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS. Compare in vitro vs. in vivo results .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly under identical conditions?
- Catalyst Deactivation : Reuse of Bleaching Earth Clay may reduce activity due to sulfur poisoning. Characterize fresh vs. spent catalysts via BET surface area analysis .
- Oxygen Sensitivity : Thiol groups oxidize to disulfides in air. Conduct reactions under nitrogen and add antioxidants (e.g., BHT) to stabilize intermediates .
Q. How to interpret conflicting results in molecular docking vs. experimental IC₅₀ values?
- Protein Flexibility : Use ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM). Compare to rigid docking for false-positive rates .
- Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy. Validate with MM-PBSA binding free energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
